molecular formula C20H20O5 B1631082 Bakuchalcone CAS No. 84575-13-3

Bakuchalcone

Cat. No.: B1631082
CAS No.: 84575-13-3
M. Wt: 340.4 g/mol
InChI Key: ZRPXWNBCRBPVHB-WEVVVXLNSA-N
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Description

Bakuchalcone is a naturally occurring compound primarily found in the plant Psoralea corylifolia. It is a yellow crystalline solid with a unique aroma. This compound is known for its antioxidant properties, which help in preventing aging and providing skin care benefits. Additionally, it exhibits anti-inflammatory, antibacterial, and antitumor activities, making it a compound of interest for various pharmacological applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: The most common method for synthesizing chalcones, including Bakuchalcone, is the Claisen-Schmidt condensation. This involves the reaction of equimolar quantities of an aryl methyl ketone and an aryl aldehyde in the presence of an alcoholic alkali, such as sodium hydroxide or potassium hydroxide. The reaction typically occurs at room temperature and yields the desired chalcone through an aldol condensation followed by dehydration .

Industrial Production Methods: Industrial production of this compound can involve the extraction of the compound from the roots, stems, or seeds of Psoralea corylifolia. The extraction process is followed by purification and crystallization to obtain the pure compound. This method ensures that the natural properties of this compound are preserved .

Chemical Reactions Analysis

Types of Reactions: Bakuchalcone undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form different quinones.

    Reduction: Reduction of this compound can lead to the formation of dihydrochalcones.

    Substitution: Electrophilic substitution reactions can occur on the aromatic rings of this compound.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like bromine or chlorine can be used for halogenation reactions.

Major Products:

Scientific Research Applications

Bakuchalcone has a wide range of scientific research applications:

Mechanism of Action

Bakuchalcone exerts its effects through multiple mechanisms:

Comparison with Similar Compounds

Bakuchalcone is unique due to its specific structure and biological activities. Similar compounds include:

    Chalcone: The parent compound with a similar core structure.

    Isoflavonoids: Structurally related compounds with similar biological activities.

    Flavonoids: A broader class of compounds that share the chalcone core structure but differ in their additional functional groups.

Uniqueness: this compound stands out due to its potent antioxidant and anti-inflammatory properties, making it particularly valuable in skincare and medicinal applications .

Properties

IUPAC Name

(E)-1-[4-hydroxy-2-(2-hydroxypropan-2-yl)-2,3-dihydro-1-benzofuran-5-yl]-3-(4-hydroxyphenyl)prop-2-en-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20O5/c1-20(2,24)18-11-15-17(25-18)10-8-14(19(15)23)16(22)9-5-12-3-6-13(21)7-4-12/h3-10,18,21,23-24H,11H2,1-2H3/b9-5+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRPXWNBCRBPVHB-WEVVVXLNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C1CC2=C(O1)C=CC(=C2O)C(=O)C=CC3=CC=C(C=C3)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C1CC2=C(O1)C=CC(=C2O)C(=O)/C=C/C3=CC=C(C=C3)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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